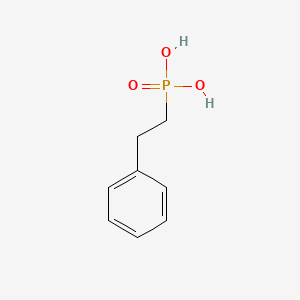

(2-Phenylethyl)phosphonic acid

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a branch of chemistry focused on organic compounds containing phosphorus. The field has a rich history, with the first synthesis of an organophosphorus compound, triethyl phosphate (B84403), dating back to 1848. researchgate.net The discovery of the toxic properties of some organophosphorus compounds in the 1930s led to their development as both chemical weapons and insecticides. mdpi.comworldscientific.com

The phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, and compounds featuring this bond possess significant pharmacological and biochemical properties. researchgate.net The formation of the P-C bond is central to the synthesis of a wide array of organophosphorus compounds. st-andrews.ac.uk The stability and reactivity of this bond are influenced by various factors, including hyperconjugation, which can affect the P-C bond length. acs.org The Michaelis-Arbuzov reaction, first described in 1898, is a historically significant method for creating this bond. researchgate.net

In medicinal chemistry and biochemistry, phosphonic acids are frequently employed as bioisosteres of phosphates. wikipedia.orgontosight.ai This is because the phosphonate (B1237965) group can mimic the phosphate group in its interactions with enzymes, but it is resistant to hydrolysis. wikipedia.orgrsc.org This stability makes phosphonate-containing compounds, like the antiviral drug Tenofovir, valuable in drug development. wikipedia.org While phosphonates are effective mimics, there are differences in their physicochemical properties compared to phosphates, such as their second pKa value, which can be critical for biological recognition. researchgate.netcambridgemedchemconsulting.com

Overview of Research Trajectories for (2-Phenylethyl)phosphonic Acid

Research into this compound and its derivatives has spanned various applications, from fundamental synthesis to potential biological activities.

The broader field of organophosphorus chemistry has evolved significantly since the 19th century. Early work by scientists like Jean Pierre Boudet and Franz Anton Voegeli laid the groundwork for the synthesis of the first organophosphorus compounds. researchgate.net A pivotal moment came in 1854 with Philippe de Clermont's synthesis of tetraethyl pyrophosphate, the first known organophosphorus compound with anticholinesterase properties. researchgate.networldscientific.com The 20th century saw extensive research, notably by Gerhard Schrader, leading to the development of numerous organophosphorus compounds, including pesticides and nerve agents like tabun (B1200054) and sarin. researchgate.netscispace.com

Current research continues to explore the synthesis and application of novel organophosphorus compounds. For instance, recent studies have focused on the synthesis of new phosphonic acid derivatives bearing triazole moieties, which have shown potential as enzyme inhibitors. mdpi.comresearchgate.net The synthesis of derivatives of this compound, such as those with amino or ureido substitutions, has also been a subject of investigation, with studies examining their crystal structures and potential biological interactions. iucr.orgrsc.orgnih.gov The development of new synthetic methods, including multicomponent reactions and the use of catalysts, is an active area of research aimed at producing structurally diverse phosphonates. qnl.qa Furthermore, phosphonic acids are being explored for their use in materials science, for example, in the surface modification of metal oxides. ethz.ch

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11O3P | chemicalbook.comnih.gov |

| Molecular Weight | 186.14 g/mol | chemicalbook.comnih.gov |

| CAS Number | 4672-30-4 | ontosight.aichemicalbook.com |

| Melting Point | 136.0 to 140.0 °C | chemicalbook.com |

| Boiling Point (Predicted) | 386.4±35.0 °C | chemicalbook.com |

| Density (Predicted) | 1.316±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 2.45±0.10 | chemicalbook.com |

| Appearance | Powder to crystal | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDYSJCMAFSRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196930 | |

| Record name | (2-Phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-30-4 | |

| Record name | Phenylethanephosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenylethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4672-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-PHENYLETHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYS2CJ2L67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenylethyl Phosphonic Acid and Its Derivatives

Established Synthetic Pathways for Phosphonic Acids

The synthesis of phosphonic acids, including (2-Phenylethyl)phosphonic acid, generally involves the formation of a stable phosphorus-carbon (P-C) bond and subsequent manipulation of the phosphorus center to yield the dihydroxy phosphonyl group. beilstein-journals.orgnih.gov The most common strategies begin with precursors such as dialkyl phosphonates, phosphorous acid, or phosphorus halides. beilstein-journals.orgnih.gov

Dealkylation of Dialkyl Phosphonates

A prevalent and highly effective strategy for obtaining phosphonic acids is the dealkylation of the corresponding dialkyl phosphonate (B1237965) esters. beilstein-journals.orgnih.gov For the target compound, this involves the synthesis of a precursor, diethyl (2-phenylethyl)phosphonate, which can then be converted to this compound. chemicalbook.com This two-step approach is advantageous due to the stability and accessibility of dialkyl phosphonate intermediates. The dealkylation step is critical and can be accomplished through several methods, most notably by acidic hydrolysis or the milder McKenna procedure. beilstein-journals.orgnih.govd-nb.info

The hydrolysis of dialkyl phosphonates using concentrated mineral acids is a conventional and widely applied method for producing phosphonic acids. mdpi.com The process typically involves refluxing the dialkyl (2-phenylethyl)phosphonate with an excess of concentrated hydrochloric acid (HCl) for several hours. nih.govmdpi.com This vigorous treatment cleaves the two ester groups, which are removed as volatile alkyl halides, yielding the final phosphonic acid. mdpi.com

While effective, the harshness of concentrated acid at high temperatures can be a limitation, particularly if the molecule contains acid-labile functional groups. google.com The reaction mechanism can vary depending on the nature of the alkyl group on the ester. mdpi.com

Table 1: Typical Conditions for Acidic Hydrolysis

| Parameter | Description | Source(s) |

|---|---|---|

| Reagent | Concentrated Hydrochloric Acid (HCl) | nih.gov, mdpi.com |

| Starting Material | Dialkyl (2-phenylethyl)phosphonate | chemicalbook.com, beilstein-journals.org |

| Temperature | Reflux | nih.gov, mdpi.com |

| Duration | 1 to 12 hours | nih.gov, mdpi.com |

| Outcome | Cleavage of both P-O-C ester bonds to form P-OH groups. | mdpi.com |

To circumvent the harsh conditions of strong acid hydrolysis, the McKenna procedure offers a significantly milder alternative for dealkylating phosphonate esters. beilstein-journals.orgd-nb.info This method is particularly useful for substrates with sensitive functionalities. d-nb.info The procedure is a two-step sequence:

Silylation: The dialkyl (2-phenylethyl)phosphonate is treated with bromotrimethylsilane (B50905) (TMSBr). This reagent selectively cleaves the alkyl-oxygen bond of the ester to form a bis(trimethylsilyl) phosphonate intermediate. d-nb.inforesearchgate.net

Solvolysis: The silyl (B83357) ester intermediate is then readily hydrolyzed by the addition of a protic solvent, typically methanol (B129727) (methanolysis) or water, to yield the final phosphonic acid. beilstein-journals.orgnih.govd-nb.info

This method is known for its high yields and clean conversions. researchgate.net Recent studies have also shown that this reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. mdpi.com

Table 2: The Two-Step McKenna Procedure

| Step | Reagents & Conditions | Intermediate/Product | Source(s) |

|---|---|---|---|

| 1. Silylation | Bromotrimethylsilane (TMSBr), often in a solvent like acetonitrile (B52724) (ACN) or neat. Can be performed at room temperature, heated, or under microwave irradiation. | Bis(trimethylsilyl) (2-phenylethyl)phosphonate | d-nb.info, researchgate.net, mdpi.com |

| 2. Methanolysis | Methanol (MeOH) or Water (H₂O) added to the reaction mixture. | this compound | d-nb.info, beilstein-journals.org, nih.gov |

Direct Methods from Phosphorous Acid (H₃PO₃)

Direct synthetic methods involve the simultaneous formation of the P-C bond and the phosphonic acid functional group, primarily using phosphorous acid (H₃PO₃) as the phosphorus source. beilstein-journals.orgnih.gov These reactions can be advantageous by reducing the number of synthetic steps. For example, a reaction between a phenylethyl halide and phosphorous acid could theoretically yield the target compound directly. ontosight.ai However, a significant challenge with this approach is the purification of the final product. beilstein-journals.org Phosphonic acids are highly polar, often crystalline solids, making standard purification techniques like silica (B1680970) gel chromatography difficult. Purification often relies on crystallization, precipitation, or dialysis. beilstein-journals.org

Synthesis from Dichlorophosphine or Dichlorophosphine Oxide

Another synthetic pathway begins with phosphorus compounds containing P-Cl bonds, such as dichlorophosphines or dichlorophosphine oxides. beilstein-journals.orgnih.gov The synthesis of this compound via this route would likely involve two key stages:

P-C Bond Formation: Reaction of a suitable precursor like (2-phenylethyl)dichlorophosphine or its corresponding oxide with an appropriate reagent. Alternatively, an alkylation reaction between an alkyl halide (e.g., 2-phenylethyl chloride) and phosphorus trichloride (B1173362) in the presence of a Lewis acid like aluminum trichloride can form the (2-phenylethyl)phosphonic dichloride intermediate. thieme-connect.de

Hydrolysis: The resulting phosphonic dichloride is a reactive intermediate that is readily hydrolyzed with water to furnish the final this compound. thieme-connect.de

This method provides a direct route to the phosphonic acid core structure, but it requires handling moisture-sensitive and corrosive phosphorus halides. thieme-connect.de

Oxidation of Phosphinic Acid

Phosphonic acids can be prepared by the oxidation of their corresponding phosphinic acids. beilstein-journals.orgnih.gov In this context, (2-phenylethyl)phosphinic acid would serve as the immediate precursor to this compound. The synthesis of the required (2-phenylethyl)phosphinic acid has been achieved through methods such as the reaction of black phosphorus with styrene. chinesechemsoc.orgrsc.org

Once the phosphinic acid is obtained, it is subjected to an oxidation reaction. Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) (KMnO₄) has been successfully used to oxidize a related phosphonous acid to its phosphonic acid counterpart. prepchem.com Other oxidizing agents like hydrogen peroxide may also be suitable for this conversion. This final oxidation step introduces the second hydroxyl group onto the phosphorus atom, completing the synthesis.

Specific Synthesis of this compound and Related Structures

Reaction of Phenylethyl Halides with Phosphonic Acid Derivatives

The synthesis of this compound and its esters is commonly achieved through the reaction of phenylethyl halides with phosphonic acid derivatives. A primary example of this is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, such as (2-bromoethyl)benzene (B7723623), to produce the corresponding dialkyl (2-phenylethyl)phosphonate. wikipedia.orgorganic-chemistry.org The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion dealkylates the intermediate to yield the final phosphonate ester. organic-chemistry.org

This method is versatile and widely used for creating a variety of phosphonates. wikipedia.org The reaction typically requires heating, with temperatures between 120°C and 160°C being common for less reactive phosphite esters. wikipedia.org Research has shown that under thermal conditions, the reaction of triethyl phosphite with (2-phenylethyl)bromide requires at least 35 minutes for the complete disappearance of the starting phosphite. researchgate.net The resulting dialkyl (2-phenylethyl)phosphonate can then be hydrolyzed to yield this compound. google.com

Recent advancements have explored Lewis acid mediation to facilitate this reaction at room temperature, providing a more facile route to arylmethyl and heteroarylmethyl phosphonate esters. organic-chemistry.orgorganic-chemistry.org Additionally, microwave irradiation has been shown to rapidly and efficiently drive the Arbuzov reaction. researchgate.net

Intensified Continuous Flow Michaelis-Arbuzov Rearrangement

To enhance productivity and improve the environmental footprint of phosphonate synthesis, intensified continuous flow processes for the Michaelis-Arbuzov rearrangement have been developed. This modern approach offers significant advantages, including the absence of solvents, additives, and catalysts, thereby minimizing waste. magritek.com

A study detailing this method for preparing a library of alkyl phosphonates demonstrated unprecedented productivities, reaching up to 4.97 kg of material per day. The process optimization was aided by in-line low-field 31P NMR monitoring, which allowed for rapid analysis and control of the reaction. This technique was also applied to the synthesis of key intermediates for α-aminophosphonic acid derivatives, which are bioisosteres of natural amino acids like phenylalanine. magritek.com

Green Chemistry Approaches in Phosphonate Synthesis

In line with the principles of green chemistry, several alternative methods for phosphonate synthesis have been explored to reduce the reliance on hazardous reagents like alkyl halides. One such approach involves the reaction of derivatives of benzyl (B1604629) or allylic alcohol with phosphites in the presence of a catalyst like tetrabutylammonium (B224687) iodide. mdpi.com

Furthermore, research into the use of black phosphorus as a feedstock for producing phosphorus-based chemicals has shown promise. In the presence of (2-bromoethyl)benzene or styrene, black phosphorus nanoparticles can be converted to tris(2-phenylethyl)phosphine oxide as the major product. chinesechemsoc.org Depending on the reaction conditions and the molar ratio of reactants, other derivatives such as bis(2-phenylethyl)phosphine oxide and (2-phenylethyl)phosphinic acid can also be synthesized. chinesechemsoc.org

The use of water as a solvent and the development of catalyst systems, such as copper nanoparticles on activated carbon for cycloaddition reactions, represent other green chemistry strategies. mdpi.comresearchgate.net These methods often lead to moderate to good yields under milder conditions compared to traditional synthetic routes. mdpi.comresearchgate.net

Advanced Synthetic Strategies for Phosphonic Acid Analogues

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of optically active chiral phosphonic acid derivatives is of significant interest due to the stereospecificity of many biological processes. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Various methods have been developed for the asymmetric synthesis of C-chiral phosphonates, which contain an asymmetric carbon atom in the side chain. mdpi.com

Key strategies include:

Catalytic Asymmetric Hydrogenation: Rhodium complexes are commonly used as catalysts in the asymmetric hydrogenation of unsaturated phosphonates to produce chiral products. tandfonline.com

Chiral Auxiliaries: Chiral auxiliaries, such as those derived from (R)-(-)-phenylglycinol or 2-naphthol, can be used to direct the stereochemical outcome of a reaction. researchgate.net For instance, a chiral phosphonate can be alkylated with high diastereoselectivity. researchgate.net

Enzyme-Catalyzed Reactions: Enzymes, like penicillin amidase, can be used for the kinetic resolution of racemic mixtures, affording enantiomerically pure compounds. nih.gov

Michael Addition to Chiral Complexes: The Michael addition of phosphites to chiral Ni(II)-complexes of dehydroalanine-Schiff bases has been developed as a route to β-phosphorus-containing α-amino acids. bohrium.com

These methods are crucial for preparing enantiomerically pure phosphonic acid analogues for pharmacological and biochemical studies. nih.govnih.govresearchgate.net

Synthesis of Phosphonic Acid Analogues of Amino Acids

Phosphonic acid analogues of amino acids are important as they can act as inhibitors of enzymes that metabolize natural amino acids. tandfonline.commdpi.com The synthesis of these analogues, particularly those related to phenylalanine, often involves multi-step procedures.

A common strategy begins with the conversion of a corresponding carboxylic acid precursor to an aldehyde. nih.gov This aldehyde can then participate in reactions to form the α-aminophosphonic acid scaffold. nih.gov For example, a library of phosphonic acid analogues of homophenylalanine and phenylalanine has been synthesized and evaluated for their inhibitory properties against alanyl aminopeptidases. nih.govnih.govresearchgate.net

Another approach involves the electrophilic amination of alkyl phosphonate intermediates under continuous flow conditions to produce α-aminophosphonic acid derivatives that are bioisosteres of natural amino acids. magritek.com The synthesis of phosphinic acid analogues, where a P-C bond replaces a P-O bond, also represents an important class of amino acid mimetics. nih.govmdpi.com These syntheses can involve phospha-Michael additions or multi-component condensation reactions. mdpi.com

Synthesis of Triazolylphosphonates via Click Chemistry

The formation of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively applied to the synthesis of novel phosphonates. mdpi.com This methodology provides a robust and efficient pathway to complex molecules by joining an azide-functionalized phosphonate with a terminal alkyne. sciforum.net

A notable application of this strategy involves the synthesis of 1,2,3-triazolylphosphonates from β-azidophosphonates. mdpi.com The synthesis begins with β-ketophosphonates, which undergo a multi-step transformation involving reduction, mesylation, and azidation to yield the corresponding β-azidophosphonate intermediates. sciforum.net This process is efficient and does not require the purification of the intermediate products. researchgate.net

In a specific example directly relevant to derivatives of this compound, dibutyl (2-azido-2-phenylethyl)phosphonate was synthesized and subsequently used in 1,3-dipolar cycloaddition reactions with a variety of terminal alkynes. mdpi.comresearchgate.net These reactions are effectively catalyzed by copper nanoparticles supported on activated carbon (CuNPs/C*), particularly in green solvents like water, leading to the desired 1,2,3-triazolylphosphonates in moderate to good yields. mdpi.comresearchgate.net The scope of this reaction has been explored with different alkynes, demonstrating its versatility. mdpi.com

Table 1: Synthesis of Triazolylphosphonates from Dibutyl (2-azido-2-phenylethyl)phosphonate (Data sourced from research on the scope of the cycloaddition reaction). mdpi.comresearchgate.net

| Alkyne Reactant | Resulting Triazolylphosphonate Product | Isolated Yield (%) |

| Phenylacetylene | Dibutyl (1-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-phenylethyl)phosphonate | 75 |

| 1-Heptyne | Dibutyl (1-(4-pentyl-1H-1,2,3-triazol-1-yl)-2-phenylethyl)phosphonate | 68 |

| Propargyl alcohol | Dibutyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2-phenylethyl)phosphonate | 65 |

| 3-Phenyl-1-propyne | Dibutyl (1-(4-benzyl-1H-1,2,3-triazol-1-yl)-2-phenylethyl)phosphonate | 70 |

Alternative approaches include a three-component domino reaction where an acetylene, an organic azide, and a dialkyl phosphite react in the presence of a copper(I) catalyst to form 1,2,3-triazol-5-yl-phosphonates directly. nih.gov Furthermore, researchers have repurposed the cycloaddition of β-carbonyl phosphonates and azides, which traditionally led to phosphonate-leaving products, by using ionic-liquid-based screening to successfully synthesize triazolyl phosphonates under mild conditions. rsc.org

Development of Novel P-C Bond Forming Reactions

The creation of the phosphorus-carbon (P-C) bond is fundamental to the synthesis of all organophosphorus compounds, including this compound. While historical methods like the Michaelis-Arbuzov and Michaelis-Becker reactions are well-established, significant progress has been made in developing more efficient, atom-economical, and environmentally benign processes. nih.govacs.org

Modern strategies have increasingly focused on metal-catalyzed and free-radical reactions. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the versatile synthesis of organophosphines from silylphosphines, allowing for the stepwise and selective incorporation of up to three aryl groups onto a single phosphorus atom. tandfonline.com More recently, nickel catalysis has emerged as a powerful tool for C-P bond formation. acs.org A notable development is the first Ni-catalyzed C-O/P-H cross-coupling, which demonstrates broad applicability with various alcohol derivatives (aryl, alkenyl, benzyl) and P-H compounds, such as secondary phosphine (B1218219) oxides and H-phosphonates. acs.org

Free-radical additions of compounds containing a phosphinylidene group to unactivated alkenes and alkynes represent a highly atom-economical approach to P-C bond formation. nih.gov Another innovative and "greener" strategy involves the mechanochemical phosphorylation of acetylides. acs.org This method circumvents the energy-intensive, multi-step processes that start from mined phosphate (B84403) rock and its reduction to white phosphorus (P4). acs.org By enabling the direct addition of acetylide anions to condensed phosphates, this approach avoids repetitive oxidation state adjustments and the use of hazardous reagents like phosphorus trichloride. acs.org

Table 2: Comparison of Novel P-C Bond Forming Methodologies

| Methodology | Catalyst/Reagent | Substrates | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Silylphosphines, Aryl halides | High selectivity and control in forming tertiary phosphines. tandfonline.com |

| Nickel-Catalyzed Cross-Coupling | Nickel complexes | Alcohol derivatives, P(O)H compounds | Utilizes readily available alcohol derivatives, broad substrate scope. acs.org |

| Free-Radical Hydrophosphinylation | Radical initiators (e.g., R3B/air) | Alkenes, Alkynes, H-phosphinates | High atom economy, complements metal-catalyzed methods. nih.gov |

| Mechanochemical Acetylide Phosphorylation | Ball-milling (mechanochemistry) | Acetylides, Condensed phosphates | Avoids use of P4 and hazardous reagents, "greener" process. acs.org |

These novel reactions are making a wide variety of organophosphorus compounds more accessible for applications in materials science, catalysis, and medicinal chemistry. nih.gov

Black Phosphorus as a Feedstock for Organophosphorus Synthesis

A groundbreaking development in organophosphorus chemistry is the use of black phosphorus (BP) as a direct feedstock, offering a more efficient and environmentally friendly alternative to traditional methods based on highly reactive and toxic white phosphorus (P4). cityu.edu.hkchinesechemsoc.orggrafiati.com Industrial synthesis of most organophosphorus compounds relies on P4, which is typically converted into hazardous intermediates like phosphorus halides (PCl3, PCl5) or phosphine (PH3) gas. chinesechemsoc.org

Research has demonstrated that BP nanoparticles can serve as a feedstock to directly synthesize organophosphorus compounds, such as alkyl phosphines and alkyl phosphine oxides, in good yields and under mild conditions. cityu.edu.hkresearchgate.net This one-pot approach can convert organic substrates like alkenes directly into primary, secondary, or tertiary phosphine oxides. chinesechemsoc.org

A key advantage of this method is the ability to control the reaction's selectivity. cityu.edu.hk By adjusting the molar ratio of the reactants, one can selectively synthesize different degrees of substitution on the phosphorus atom. For example, in the reaction between BP and styrene, varying the molar ratio allows for the selective formation of primary, secondary, or tertiary phosphine oxides. cityu.edu.hk

Table 3: Selective Synthesis of Phosphine Oxides from Black Phosphorus (BP) and Styrene (Data derived from studies on reaction selectivity). cityu.edu.hk

| Molar Ratio (BP:Styrene) | Primary Phosphine Oxide (P1) | Secondary Phosphine Oxide (P2) | Tertiary Phosphine Oxide (P3) |

| 1:1 | ~90% of product | - | - |

| 2:1 | - | ~68% of product | - |

| 3:1 | - | - | ~85% of product |

This novel synthetic concept not only forms P-C bonds but can also be adapted to create other functionalities, such as P=S and P-F bonds. chinesechemsoc.org The use of BP, a less active but more stable allotrope of phosphorus than P4, represents a significant step towards safer and more sustainable chemical manufacturing. nih.govcityu.edu.hk

Advanced Applications of 2 Phenylethyl Phosphonic Acid in Materials Science

Surface Functionalization and Modification

The ability of (2-phenylethyl)phosphonic acid to form strong and stable bonds with metal oxide surfaces makes it an excellent candidate for surface functionalization and modification. This is particularly relevant for materials like aluminum and its alloys, which naturally form a protective oxide layer.

Self-Assembled Monolayers (SAMs) on Metal Oxides

This compound can spontaneously form self-assembled monolayers (SAMs) on various metal oxide surfaces. These are highly ordered molecular assemblies that are formed by the adsorption of the phosphonic acid molecules onto the substrate. The phosphonic acid headgroup has a strong affinity for the metal oxide, leading to the formation of a dense and stable monolayer.

The adsorption of phosphonic acids, including this compound, on aluminum oxide (Al₂O₃) surfaces is a well-studied phenomenon. The primary mechanism involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl (-OH) groups present on the aluminum oxide surface. This results in the formation of strong, covalent P-O-Al bonds. mdpi.com

The phosphonic acid headgroup can bind to the aluminum oxide surface in several ways:

Monodentate: One oxygen atom from the phosphonic acid group binds to an aluminum atom on the surface.

Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two aluminum atoms.

Tridentate: All three oxygen atoms of the phosphonic acid group interact with the aluminum surface.

The exact binding mode is influenced by factors such as the surface structure of the aluminum oxide and the packing density of the SAM. mdpi.com Theoretical studies on similar short-chain phosphonic acids suggest that bidentate and tridentate binding modes are generally more stable.

The molecular structure of this compound plays a crucial role in the formation and properties of the resulting SAM. The phenylethyl group, consisting of a benzene ring attached to an ethyl chain, influences the intermolecular interactions within the monolayer. Van der Waals forces and π-π stacking interactions between the phenyl rings of adjacent molecules can contribute to a higher degree of order and stability in the SAM compared to simple alkylphosphonic acids.

The orientation of the phenylethyl group with respect to the surface can affect the surface energy and wettability of the modified aluminum oxide. A well-ordered monolayer with the phenyl groups exposed would create a hydrophobic surface. The specific tilt angle and orientation of the this compound molecules on the aluminum oxide surface would require detailed surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy for precise determination.

Corrosion Inhibition

Self-assembled monolayers of phosphonic acids are known to provide excellent corrosion protection for aluminum and its alloys. The dense, well-ordered monolayer formed by this compound can act as a physical barrier, preventing corrosive species such as chloride ions from reaching the metal surface. mdpi.com

The strong covalent bond between the phosphonic acid and the aluminum oxide surface ensures the stability and durability of this protective layer. While specific corrosion rate data for aluminum alloys coated with this compound is not extensively documented, studies on similar aromatic phosphonic acids have demonstrated a significant reduction in corrosion currents and an increase in polarization resistance, indicating effective corrosion inhibition.

Table 1: Comparison of Corrosion Inhibition Performance of Different Phosphonic Acids on Aluminum Alloy AA2024 (Illustrative Data)

| Inhibitor Molecule | Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| None | - | 15.2 | - |

| n-Octylphosphonic acid | 1 | 1.8 | 88.2 |

| Phenylphosphonic acid | 1 | 1.2 | 92.1 |

Note: This table provides illustrative data based on general findings for similar phosphonic acids to demonstrate the expected performance. Specific data for this compound is not available in the cited literature.

Adhesion Promotion in Aluminum Alloys

The interface between a metal and a polymer is critical in many applications, such as adhesive bonding and organic coatings. This compound SAMs can act as effective adhesion promoters for aluminum alloys. The phosphonic acid headgroup forms a strong, durable bond with the aluminum oxide surface, while the exposed phenylethyl groups can interact favorably with an overlying polymer layer.

This improved interfacial adhesion can be attributed to:

Increased surface energy compatibility: The organic tail of the phosphonic acid can create a surface that is more compatible with the adhesive or coating.

Mechanical interlocking: The SAM can create a more textured surface at the molecular level, allowing for better mechanical interlocking with the polymer.

Covalent bonding: In some cases, the functional groups on the polymer can react with the exposed phenyl rings, forming covalent bonds across the interface.

Quantitative adhesion tests, such as pull-off tests, would be necessary to determine the precise improvement in adhesion strength provided by a this compound treatment on specific aluminum alloys and adhesive systems.

Integration in Functional Materials

Beyond surface modification, this compound can be integrated as a building block in the synthesis of advanced functional materials.

One promising area is the development of metal-organic frameworks (MOFs) . MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. The phosphonic acid group of this compound can coordinate with various metal ions, while the phenylethyl group can be tailored to control the pore size and functionality of the resulting MOF. Such materials have potential applications in gas storage, catalysis, and sensing.

Furthermore, this compound can be used to functionalize polymers . By incorporating this molecule into a polymer chain, materials with enhanced properties such as improved adhesion to metal surfaces, increased thermal stability, and modified surface energy can be created.

While the exploration of this compound in these areas is still in its early stages, the fundamental chemistry of phosphonic acids suggests a wide range of possibilities for the creation of novel functional materials with tailored properties.

Hybrid Materials Design

This compound serves as a crucial coupling molecule in the synthesis of organic-inorganic hybrid materials, primarily through sol-gel processes nih.gov. In this method, the phosphonic acid group readily reacts with metal precursors, such as metal alkoxides or metal salts like zirconyl chloride, under mild conditions nih.gov.

The synthesis involves the condensation reaction between the P-OH groups of the phosphonic acid and the metal precursor, leading to the formation of highly stable metal-oxygen-phosphorus (M-O-P) bridges nih.gov. Subsequent hydrolysis and condensation of the remaining metal alkoxide groups can also form metal-oxygen-metal (M-O-M) bridges, creating a cross-linked, three-dimensional network nih.gov. The organic (2-phenylethyl) group does not react under these mild sol-gel conditions and becomes an integral part of the final hybrid material's structure, imparting specific properties such as hydrophobicity nih.gov.

The key features of using this compound in hybrid materials design include:

Strong Interfacial Bonding: The formation of iono-covalent P–O–M bonds between the phosphonic acid and metal oxide surfaces (e.g., ZrO2) ensures a robust and stable linkage between the organic and inorganic components mdpi.com.

Tunable Properties: The final properties of the hybrid material, such as porosity, surface characteristics, and thermal stability, can be tuned by controlling the ratio of the phosphonic acid to the metal precursor (the P/M ratio) researchgate.net.

Functionalization: The phenylethyl group provides organic functionality to the inorganic network. This can be used to modify surface properties, for example, in creating specialized nanoadsorbents mdpi.com.

Research on zirconia-based hybrids demonstrates how phosphonic acids with phenyl or vinyl groups can be grafted onto ZrO2 nanoparticles to create novel nanocomposites. The process involves Brønsted acid-base reactions on the nanoparticle surface in an aqueous solution mdpi.com.

| Parameter | Description | Influence on Final Material | Reference |

|---|---|---|---|

| Phosphorus Source | The specific phosphonic acid used (e.g., this compound). | Influences porosity, pore shape, and surface hydrophobicity. | nih.gov |

| Metal Precursor | The inorganic component (e.g., ZrOCl2, Ti(OR)4). | Determines the composition of the inorganic backbone (e.g., ZrO2, TiO2). | nih.gov |

| P/M Molar Ratio | The molar ratio of the phosphonic acid to the metal precursor. | Controls the degree of organic functionalization and cross-linking. | researchgate.net |

| Templating Agent | Organic additives like surfactants or co-polymers. | Can be used to control pore size and improve the material's texture. | nih.gov |

Supramolecular Assemblies

The phosphonic acid functional group is highly effective at forming hydrogen bonds, which allows molecules like this compound to self-assemble into ordered supramolecular structures nih.gov. This capability is fundamental to its use in surface modification and molecular recognition studies nanoporation.euemqa.euintrepid-forensics.euemdbio.com.

The self-assembly process is driven by two main types of interactions:

Hydrogen Bonding: The P-OH groups of the phosphonic acid can act as both hydrogen bond donors and acceptors, leading to the formation of robust intermolecular networks. This auto-assembling behavior can create well-defined supramolecular structures nih.gov.

Van der Waals and π-π Interactions: The phenylethyl group contributes to the assembly through weaker, non-covalent forces. The aromatic phenyl rings can stack on top of each other (π-π stacking), while the ethyl chains interact through van der Waals forces. These interactions help to organize the molecules into stable, ordered arrangements, particularly in self-assembled monolayers (SAMs) on surfaces.

Phosphonic acid-based SAMs are commonly formed on metal oxide surfaces, such as aluminum oxide (AlOx) or hafnium oxide researchgate.netrsc.org. The phosphonic acid headgroup strongly anchors to the oxide surface, while the organic tails (the phenylethyl groups) orient themselves away from the surface, creating a functionalized interface with tailored properties rsc.orgrsc.org. The ability to form these dense, ordered monolayers is critical for applications in molecular electronics, where they can serve as dielectric layers or interface modification layers in organic field-effect transistors (OFETs) rsc.org.

Flame Retardant Materials

Phosphorus-based compounds, including phosphonates like this compound, are widely used as effective halogen-free flame retardants in a variety of polymers nih.gov. Their flame-retardant action occurs through mechanisms in both the condensed phase (the solid polymer) and the gas phase (the flame) nih.govfrontiersin.orgfrontiersin.org.

Condensed-Phase Action:

Char Promotion: Upon heating, this compound can decompose to form phosphoric and polyphosphoric acids frontiersin.orgnih.gov. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer matrix nih.govresearchgate.net. This process enhances the formation of a thermally stable, insulating layer of char on the polymer's surface frontiersin.orgresearchgate.net.

Protective Barrier: The resulting char layer acts as a physical barrier that insulates the underlying polymer from heat, slows the release of flammable volatile compounds into the gas phase, and limits the diffusion of oxygen to the polymer surface frontiersin.orgspecialchem.com.

Gas-Phase Action:

Flame Inhibition: Some phosphorus-containing fragments can be released into the gas phase during combustion. These species, such as PO• radicals, can interrupt the high-energy radical chain reactions (involving H• and OH• radicals) that sustain the flame nih.govresearchgate.net. This "radical trapping" mechanism reduces the flame's intensity and heat output nih.gov.

The effectiveness of a flame retardant is often measured by standardized tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. The incorporation of phosphorus flame retardants typically leads to an increase in the LOI value and improved UL-94 ratings. For instance, adding phosphorus-based flame retardants to bio-based epoxy resins has been shown to significantly increase the LOI and achieve V-1 or V-0 ratings in UL-94 tests bme.humtak.hu.

| Phase | Mechanism | Effect | Reference |

|---|---|---|---|

| Condensed Phase | Catalyzes dehydration and cross-linking of the polymer. | Promotes formation of a stable, insulating char layer. | frontiersin.orgnih.gov |

| Condensed Phase | Forms a protective glassy layer of polyphosphoric acid. | Reduces heat transfer and prevents the escape of flammable gases. | specialchem.com |

| Gas Phase | Releases phosphorus-containing radicals (e.g., PO•). | Quenches flame-propagating radicals (H•, OH•), inhibiting combustion. | nih.govresearchgate.net |

Components in Metal-Organic Frameworks (MOFs)

This compound is a valuable organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters (nodes) connected by organic molecules (linkers) vub.be. The choice of linker is critical for determining the structure, stability, and functionality of the resulting MOF.

Phosphonate-based MOFs offer several advantages over their more common carboxylate-based counterparts:

Enhanced Stability: The bond between a metal center and a phosphonate group (M-O-P) is generally stronger and more resistant to hydrolysis than the metal-carboxylate (M-O-C) bond researchgate.net. This results in MOFs with superior thermal and chemical stability, making them suitable for applications in harsh environments researchgate.netscispace.com.

Structural Diversity: The phosphonate group (-PO3H2) has three oxygen atoms available for coordination with metal nodes, which can lead to the formation of flexible and robust framework structures researchgate.net.

Tunable Functionality: The (2-phenylethyl) group of the linker extends into the pores of the MOF structure. This organic moiety can be used to control the pore size and create a specific chemical environment within the pores (e.g., hydrophobic). This tunability is essential for applications such as selective gas adsorption and heterogeneous catalysis researchgate.netscispace.com.

The rational design of phosphonate MOFs allows for the systematic tuning of properties like Lewis acidity at the metal nodes, which is crucial for catalytic applications scispace.com. By combining phosphonic acid linkers with different metal ions, a large family of isostructural MOFs can be created, each with slightly different catalytic activities and selectivities scispace.com. This approach has been used to develop efficient heterogeneous catalysts for various asymmetric organic reactions scispace.com.

Biological and Biomedical Research Involving 2 Phenylethyl Phosphonic Acid

Enzyme Inhibition Studies

Phosphonic acids, as structural analogues of carboxylic acids, are effective mimics of the transition states of enzymatic reactions, making them potent enzyme inhibitors. Research has particularly focused on their interaction with enzymes involved in amino acid metabolism.

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. Analogues of phenylalanine containing a phosphonic acid group in place of the carboxylic acid have been shown to be effective inhibitors of PAL.

One such analogue, 1-amino-2-phenylethylphosphonic acid (PheP), has been studied for its inhibitory effect on PAL from potato tubers. Research has demonstrated that both the L(-) and D(+) enantiomers of PheP inhibit PAL activity. The nature of this inhibition is concentration-dependent. For instance, as the concentration of D-PheP increases from 10⁻⁵ M to 2.5 x 10⁻³ M, the inhibition mechanism shifts from competitive to mixed, then to non-competitive, and finally to uncompetitive. nih.gov L-PheP exhibits competitive inhibition at lower concentrations (10⁻⁶–10⁻⁵ M) and mixed-type inhibition at moderate concentrations (5 x 10⁻⁵–2 x 10⁻⁴ M). nih.gov

Another potent inhibitor is 2-aminoindan-2-phosphonic acid (AIP), a conformationally restricted analogue of phenylalanine. nih.gov AIP has been shown to be a competitive, time-dependent inhibitor of PAL. nih.gov

| Inhibitor | Enzyme Source | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|

| L-1-Amino-2-phenylethylphosphonic acid (L-PheP) | Potato Tuber | Competitive | 6.5 x 10⁻⁶ M |

| D-1-Amino-2-phenylethylphosphonic acid (D-PheP) | Potato Tuber | Competitive | 5.3 x 10⁻⁵ M |

| D,L-1-Amino-2-phenylethylphosphonic acid (D,L-PheP) | Potato Tuber | Competitive | 1.6 x 10⁻⁵ M |

| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley (PAL-1 isozyme) | Competitive, Time-dependent | 7 ± 2 nM |

Inhibition of Aminopeptidases (e.g., Alanyl Aminopeptidases)

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Phosphonic acid analogues of amino acids have been investigated as inhibitors of these enzymes. Specifically, analogues of homophenylalanine and phenylalanine have been synthesized and evaluated for their inhibitory properties against human (hAPN) and porcine (pAPN) alanyl aminopeptidases. mdpi.comnih.gov

Studies have shown that homophenylalanine analogues are generally more potent inhibitors of these aminopeptidases than their phenylalanine counterparts. mdpi.comnih.gov For example, 1-amino-3-(3-fluorophenyl) propylphosphonic acid has been identified as one of the most effective low-molecular-weight inhibitors for both hAPN and pAPN, with inhibition constants in the submicromolar range for the human enzyme. mdpi.comnih.gov

| Inhibitor | Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 1-Amino-3-(3-fluorophenyl) propylphosphonic acid | Human Alanyl Aminopeptidase (hAPN) | Submicromolar range |

| 1-Amino-3-(3-fluorophenyl) propylphosphonic acid | Porcine Alanyl Aminopeptidase (pAPN) | Micromolar range |

Mechanism of Enzyme-Inhibitor Interaction

The inhibitory activity of phosphonic acid analogues stems from their structural similarity to the natural substrates of the enzymes they target. The phosphonate (B1237965) group is tetrahedral, resembling the transition state of peptide bond hydrolysis, which allows it to bind tightly to the active site of peptidases. nih.gov

In the case of PAL, inhibitors like 1-amino-2-phenylethylphosphonic acid act as analogues of the substrate, phenylalanine, and bind to the enzyme's active site. nih.gov The competitive nature of the inhibition at certain concentrations indicates that the inhibitor directly competes with the natural substrate for binding. The time-dependent inhibition observed with 2-aminoindan-2-phosphonic acid suggests a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change that leads to a more tightly bound complex. nih.gov

For aminopeptidases, which are often metalloenzymes containing a zinc ion in their active site, the phosphonate group of the inhibitor is thought to coordinate with this metal ion. nih.gov Molecular modeling studies of phosphonic acid analogues of phenylglycine inhibiting porcine aminopeptidase N have shown that the aminophosphonate fragment binds in a highly uniform manner within the active site. nih.gov The differences in inhibitory potency among various analogues are often attributed to the interactions of their different side chains with the enzyme's binding pockets. nih.gov

Chelation Therapy and Metal Ion Interactions

Phosphonic acids are well-known for their strong chelating properties, enabling them to form stable complexes with a variety of metal ions. This characteristic is of significant interest for applications in chelation therapy and the separation of metals.

Complexation with Metal Ions (e.g., Uranium, Rare Earth Metals)

The phosphonate group can effectively bind to di- and trivalent metal ions. This has led to research into their potential for complexing with actinides like uranium and with rare earth elements (REEs). The coordination chemistry of phosphonates with these metals is a subject of ongoing study, with a focus on creating stable frameworks and understanding the bonding interactions. researchgate.netresearchgate.net

Uranyl phosphonates, for instance, form a diverse range of crystal structures, from simple clusters to complex three-dimensional frameworks. researchgate.net The phosphonate ligand's ability to be deprotonated allows it to coordinate with the uranyl ion in various modes. researchgate.net Similarly, phosphonic acids are effective ligands for the coordination of rare earth elements, stemming from the tetrahedral nature of the phosphonate group and its capacity to bridge multiple metal centers. researchgate.net

Applications in Metal Recovery and Separation Processes

The strong affinity of phosphonic acids for metal ions has been harnessed in industrial processes for metal recovery and separation. In particular, organophosphorus compounds, including phosphonic acids, are used as extractants in solvent extraction methods.

One significant application is the recovery of uranium from wet-process phosphoric acid, which is a byproduct of phosphate (B84403) rock processing for fertilizer production. iaea.orgepa.gov Various phosphonic acid-based extractants have been developed and used to selectively extract uranium from these acidic solutions. researchgate.netresearchgate.net

Similarly, phosphonic acid derivatives are employed in the separation of rare earth elements. elsevierpure.com These elements have very similar chemical properties, making their separation challenging. Solvent extraction using organophosphorus reagents, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester, is a widely used technique for the separation and purification of individual rare earth elements from mixed solutions. researchgate.net Resins functionalized with phosphonic acid groups are also utilized in solid-phase extraction for the recovery of REEs from acidic industrial streams. mdpi.commdpi.com

Therapeutic Potential and Drug Discovery

The structural characteristics of phosphonic acids, particularly their C-P bond which renders them resistant to enzymatic hydrolysis, make them attractive candidates in drug discovery. reinste.comfrontiersin.org They are often explored as stable mimics of biologically important phosphates. reinste.comfrontiersin.org

Phosphonic acids, in general, serve as scaffolds for the development of a wide array of bioactive compounds, including antivirals, antibiotics, and enzyme inhibitors. researchgate.net The synthesis of derivatives from parent phosphonic acid structures is a common strategy to explore and optimize biological activity. researchgate.net However, specific research detailing the development of a diverse range of new bioactive compounds directly derived from (2-phenylethyl)phosphonic acid is not extensively documented in publicly available literature. The existing research on related compounds suggests the potential for derivatization of the phenylethyl group or the phosphonic acid moiety to generate novel therapeutic agents.

The anti-cancer potential of organophosphorus compounds is an active area of investigation. researchgate.netnih.gov Research has shown that certain phosphonic and phosphinic acid derivatives exhibit cytotoxic effects on various cancer cell lines. researchgate.netnih.gov For instance, a study on 2-carboxyethylphenylphosphinic acid, a compound structurally related to this compound, demonstrated promising anti-osteosarcoma activity against SAOS-2 human osteosarcoma cells. researchgate.net This compound reduced cell viability to 55% and induced apoptosis. researchgate.net

| Compound | Cell Line | Effect |

| 2-carboxyethylphenylphosphinic acid | SAOS-2 (human osteosarcoma) | Reduced cell viability to 55% and induced apoptosis researchgate.net |

While these findings on a related molecule are noteworthy, there is currently a lack of specific published research directly investigating the anti-osteosarcoma or broader anti-neoplastic activity of this compound itself. Further studies are required to determine if the phenylethylphosphonate structure possesses similar or distinct cytotoxic properties against cancer cells.

Phosphonic acids are well-known for their ability to act as effective chelating agents for various metal ions. nih.govnih.govijarse.com This property is utilized in the design of supramolecular assemblies for applications such as drug delivery and medical imaging. d-nb.inforsc.org The formation of stable complexes with metal ions can improve the pharmacokinetic properties of drugs and enable targeted delivery. nih.govnih.gov

Phosphonates are widely recognized as a class of compounds that can interact with and inhibit the function of various enzymes. researchgate.netnih.gov Their structural similarity to natural phosphate-containing substrates allows them to bind to the active sites of enzymes, often acting as competitive or transition-state analog inhibitors. researchgate.netnih.gov This inhibitory activity is the basis for the therapeutic effect of many phosphonate-based drugs. researchgate.net

The interaction of phosphonates is not limited to enzymes; they can also bind to other proteins. For example, phosphonate handles have been used in chemical proteomics to enrich and identify newly synthesized proteins and to map the binding sites of small molecule drugs. nih.govuu.nlnih.gov Despite the known propensity of phosphonates to interact with biological macromolecules, specific research identifying the enzyme or protein targets of this compound is not yet available in published studies.

Analogs in Biochemical Pathways

The inherent stability of the phosphonate group makes it an excellent tool for studying biochemical pathways that involve phosphate esters.

A key feature of phosphonic acids in biomedical research is their role as non-hydrolyzable analogs of biological phosphates. reinste.comfrontiersin.orgcambridgemedchemconsulting.comnih.govresearchgate.net The substitution of a P-O-C bond in a phosphate ester with a more stable P-C bond in a phosphonate creates a molecule that can mimic the natural substrate in its binding to enzymes but is resistant to enzymatic cleavage. reinste.comfrontiersin.org This property is invaluable for studying enzyme mechanisms and for designing enzyme inhibitors. researchgate.net

Non-hydrolyzable analogs of ATP, for example, are crucial tools for trapping enzymes in their ATP-bound state to elucidate their mechanisms of action. nih.gov While the principle of using phosphonates as stable isosteres of phosphates is a cornerstone of medicinal chemistry and chemical biology, specific studies employing this compound or its derivatives as non-hydrolyzable analogs to investigate particular biochemical pathways have not been prominently reported.

Theoretical and Computational Studies of 2 Phenylethyl Phosphonic Acid

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For (2-phenylethyl)phosphonic acid, these simulations are crucial for understanding its interactions with biological targets and its intrinsic structural preferences.

The phosphonic acid group is well-recognized as a non-hydrolyzable analog of biological phosphates, which allows it to act as a potent inhibitor for various enzymes. mdpi.comhawaii.edu Its pyramidal geometry can facilitate unique binding interactions within an enzyme's active site, serving as both a hydrogen bond donor and acceptor. mdpi.com

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand to a target molecule, typically a protein or enzyme. In the case of this compound, docking studies would be used to investigate its potential as an enzyme inhibitor. The phenylethyl group would likely engage in hydrophobic or van der Waals interactions within the enzyme's binding pocket, while the phosphonic acid moiety would form strong hydrogen bonds and electrostatic interactions with key amino acid residues.

While specific docking studies for this compound are not extensively detailed in the literature, studies on structurally similar compounds provide a framework for understanding these interactions. For instance, the aromatic ring of phenylethanolamine, a related structure, is known to wedge between hydrophobic residues like Phenylalanine in enzyme active sites, while its side chain adopts an extended conformation to interact with other residues. researchgate.net Docking simulations for this compound would similarly explore how the flexible ethylphosphonic acid chain orients itself to maximize favorable interactions. The stability of these predicted binding poses is often further validated using molecular dynamics simulations. nih.gov

Table 1: Potential Enzyme-Ligand Interactions for this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenyl Group | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Ethyl Linker | Van der Waals | Alanine, Valine, Isoleucine |

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The flexibility of the ethyl chain in this compound allows it to adopt various conformations.

Theoretical studies on the closely related phenylphosphonic acid, which lacks one methylene group, have been performed using Density Functional Theory (DFT). researchgate.net These calculations predict that the molecule exists in an equilibrium of two stable, enantiomeric conformers. researchgate.net The rotational barrier around the C-P bond is a key determinant of its conformational landscape. For phenylphosphonic acid, the potential energy surface is symmetrical, with a transition state occurring when the phenyl ring is perpendicular to the P-C bond. researchgate.net A similar analysis for this compound would involve studying the rotation around the C-C and C-P bonds to determine its low-energy conformations, which are critical for understanding its receptor binding and reactivity.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energy of molecules. These methods provide fundamental insights into molecular properties and reactivity.

DFT calculations can determine a molecule's electronic properties, which are essential for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

For phosphonate (B1237965) compounds, DFT is used to calculate parameters such as ionization potential, electron affinity, and electronegativity. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would show negative potential localized around the oxygen atoms of the phosphonic acid group, indicating these are sites susceptible to electrophilic attack, and positive potential around the acidic hydrogens. researchgate.net

Table 2: Representative Electronic Properties Calculable via DFT

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies partial positive and negative sites. researchgate.net |

Computational methods are invaluable for elucidating reaction mechanisms and determining the energy profiles of reaction pathways. For instance, DFT calculations can be used to map the potential energy surface for the synthesis or degradation of this compound. By identifying transition states and calculating activation energies, researchers can predict the most likely reaction pathways. researchgate.net

While specific DFT studies on the reaction pathways of this compound are limited, research on the biosynthesis of other phosphonates, such as 2-aminoethylphosphonate, shows that these pathways often begin with the rearrangement of phosphoenolpyruvate. nih.govnih.gov Computational studies can model these enzymatic steps, providing insights into the catalytic mechanisms. Similarly, the activation of phosphonic acids for chemical synthesis, for example using acyl chlorides, can be studied computationally to identify key reactive intermediates like pyrophosphonates. rsc.org Such theoretical investigations can guide the development of efficient synthetic routes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes, molecular interactions, and solvent effects.

For this compound, MD simulations can be used to:

Validate Docking Poses: After docking the molecule into an enzyme's active site, an MD simulation can assess the stability of the predicted binding mode and analyze the persistence of key interactions, such as hydrogen bonds, over time. nih.gov

Study Self-Assembly: Simulations of multiple phosphonic acid molecules can reveal how they self-organize, particularly at interfaces. Studies on other phosphonic acids have used MD to model the formation of self-assembled monolayers (SAMs) on surfaces like aluminum oxide, elucidating the packing motifs and ordering of the molecules. rsc.org

Analyze Condensed-Phase Properties: MD simulations are effective for studying the properties of substances in liquid or solid states. For phosphoric acid, MD has been used to investigate properties like density, radial distribution functions, and proton transfer mechanisms in the condensed phase. researchgate.net Similar simulations could be applied to this compound to understand its bulk properties and behavior in solution.

Dynamic Behavior in Solution

The dynamic behavior of this compound in solution is fundamentally characterized by its acidic properties. As a phosphonic acid, it possesses two acidic protons on the phosphonate group, leading to two distinct dissociation constants (pKa values). The first pKa is predicted to be approximately 2.45 chemicalbook.com. This value falls within the typical range for phosphonic acids bearing an aromatic moiety, which generally have a first pKa between 1.1 and 2.3 and a second pKa ranging from 5.3 to 7.2 nih.govbeilstein-journals.orgd-nb.info. The specific pKa values are influenced by the electronic properties of the substituent attached to the phosphonic acid group nih.govbeilstein-journals.orgd-nb.info.

The ionization state of this compound is therefore highly dependent on the pH of the solution. In strongly acidic environments, the molecule will be fully protonated. As the pH increases above the first pKa, the first proton will dissociate, yielding a monoanionic species. Further increases in pH above the second pKa will result in the dissociation of the second proton, forming a dianionic species. This pH-dependent ionization governs the molecule's solubility, polarity, and its capacity for intermolecular interactions, such as hydrogen bonding, in aqueous media nih.gov. While detailed molecular dynamics simulations on the conformational flexibility of the phenylethyl chain in solution are not extensively documented in the literature, its behavior is largely dictated by these acid-base equilibria.

| Property | Value | Source |

|---|---|---|

| Predicted pKa₁ | 2.45 ± 0.10 | chemicalbook.com |

| General pKa₁ Range (Aromatic Phosphonic Acids) | 1.1 - 2.3 | nih.govbeilstein-journals.org |

| General pKa₂ Range (Aromatic Phosphonic Acids) | 5.3 - 7.2 | nih.govbeilstein-journals.org |

Interactions with Biological Systems

Phosphonic acids, including this compound, garner significant interest for their potential interactions with biological systems. This is largely due to the phosphonate group acting as a stable isostere of phosphate (B84403) or carboxylate groups, which are ubiquitous in biology researchgate.netnih.govnih.gov. The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to enzymatic and chemical hydrolysis compared to the phosphoester (O-P) bond of phosphates researchgate.netnih.gov. This stability allows phosphonate-containing molecules to act as effective competitive inhibitors of enzymes that process phosphate or carboxylate substrates nih.govnih.gov.

This compound is the phosphonic analogue of the amino acid phenylalanine tandfonline.com. This structural similarity suggests it may act as an antagonist or inhibitor of enzymes and metabolic pathways that involve phenylalanine. In a broader context, phosphonates have been successfully developed as inhibitors for a wide range of enzymes, including peptidases and lipases, by mimicking the tetrahedral transition states of substrate hydrolysis researchgate.net.

A pertinent example of this inhibitory action is found in studies of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme nih.gov. While this compound itself was not evaluated, structurally similar benzylphosphonic and phenylphosphonic acid derivatives were tested for TDP1 inhibition. These compounds were designed to mimic the phosphotyrosyl substrate of the enzyme nih.gov. The results showed that these phosphonic acid-containing molecules could inhibit TDP1 activity, albeit with lower potency than corresponding carboxylic acid-based inhibitors nih.gov. For instance, a benzylphosphonic acid derivative exhibited an IC₅₀ value in the millimolar range, demonstrating a measurable, though weak, interaction with the enzyme's active site nih.gov. This indicates that this compound could potentially interact with and inhibit enzymes that have an affinity for phenyl-containing phosphate or carboxylate substrates.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of phosphonic acids provide critical insights into how molecular modifications affect their biological interactions. The ability of phosphonates to act as mimics of tetrahedral transition states is a key principle in their design as enzyme inhibitors researchgate.net.

A study on a series of phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) offers direct SAR data on compounds structurally related to this compound nih.gov. The study explored how variations in the scaffold connecting the phosphonic acid group to an aromatic system influenced inhibitory potency. By comparing different heterocyclic scaffolds and substituents, clear SAR trends emerged.

For example, comparing an imidazopyrazine-containing phenylphosphonic acid (Compound 3a) with its imidazopyridine analogues (Compounds 3b and 3d) revealed that the latter scaffold was slightly more effective, showing lower IC₅₀ values nih.gov. Furthermore, within the benzylphosphonic acid series, the addition of a phenyl substituent to the heterocyclic core (Compound 4c vs. 4b) resulted in an approximate 3-fold increase in inhibitory potency nih.gov. This suggests that extending the aromatic system can enhance binding to the enzyme.

| Compound | Core Structure | Phosphonic Acid Headgroup | IC₅₀ (µM) vs. Full-Length TDP1 | Source |

|---|---|---|---|---|

| 3a | Imidazopyrazine | Phenylphosphonic acid | 2448 ± 36 | nih.gov |

| 3b | Imidazopyridine | Phenylphosphonic acid | 1660 ± 160 | nih.gov |

| 3d | Imidazopyridine (substituted) | Phenylphosphonic acid | 1575 ± 166 | nih.gov |

| 4b | Imidazopyridine | Benzylphosphonic acid | 1650 ± 850 | nih.gov |

| 4c | Imidazopyridine (7-phenyl substituted) | Benzylphosphonic acid | 583.5 ± 11.5 | nih.gov |

Analytical and Characterization Methodologies for 2 Phenylethyl Phosphonic Acid

Spectroscopic Techniques in Research

Spectroscopy is a cornerstone in the characterization of (2-phenylethyl)phosphonic acid, enabling detailed analysis of its molecular structure and its binding characteristics on various surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound. While ¹H and ¹³C NMR are used to characterize the phenylethyl backbone, ³¹P NMR is particularly powerful for directly probing the phosphorus environment.

³¹P NMR provides specific information about the chemical state of the phosphonic acid group. For organophosphonates, the phosphorus nucleus resonates in a characteristic chemical shift range, which is sensitive to its electronic environment, including pH and coordination. The chemical shifts of phosphonyl groups are typically found substantially downfield compared to phosphoryl resonances. In a proton-decoupled ³¹P NMR spectrum of this compound, a single resonance would be expected, confirming the presence of a single phosphorus environment. If proton coupling is observed, this signal would appear as a multiplet due to spin-spin coupling with the adjacent methylene protons. One-bond P-H couplings are typically large (600-700 Hz), while two-bond P-C-H couplings are in the range of 20-30 Hz. Monitoring ³¹P NMR chemical shifts as a function of pH can also be used to determine the pKa values of the phosphonic acid group.

| Parameter | Typical Value / Observation | Information Yielded |

|---|---|---|

| ³¹P Chemical Shift (δ) | Downfield compared to phosphates | Confirmation of phosphonate (B1237965) group |

| ¹JPH Coupling Constant | ~600–700 Hz | Direct P-H bond (if present) |

| ²JPCH Coupling Constant | ~20–30 Hz | Connectivity to adjacent CH₂ group |

| pH Dependence of δ | Upfield shift with increasing pH | Determination of pKa values |

Studies on similar small molecule phosphonic acids have revealed a distorted tetrahedral geometry around the phosphorus atom. Powder X-ray Diffraction (PXRD) serves as a complementary technique, providing a characteristic "fingerprint" for the crystalline compound. PXRD is crucial for confirming the phase purity of a bulk sample, ensuring that the material is a single crystalline form and free from amorphous content or other crystalline impurities. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to verify the bulk sample's identity.

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| P=O | ~1.50 | O=P–O | ~113–115 |

| P–OH | ~1.54 | O–P–OH | ~105–110 |

| P–C | ~1.76 | O=P–C | ~112–114 |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe interfacial properties. It is particularly valuable for characterizing the formation and properties of self-assembled monolayers (SAMs) of this compound on conductive or semiconductive surfaces, such as metal oxides.

When a bare electrode is modified with a SAM of this compound, the monolayer acts as a barrier to electron transfer and ion transport. This change is readily detected by EIS. The impedance data is often modeled using an equivalent electrical circuit, which includes elements like the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl). The formation of a well-packed monolayer typically leads to a significant increase in Rct, as the layer impedes the flow of charge to and from the electrode surface. worldscientific.comresearchgate.net Conversely, Cdl often decreases because the organic layer displaces water and ions from the surface, increasing the distance between the conductive "plates" of the capacitor. EIS can thus be used to assess the quality, coverage, and stability of the phosphonic acid layer. researchgate.net

| Electrode State | Charge-Transfer Resistance (Rct) | Double-Layer Capacitance (Cdl) | Interpretation |

|---|---|---|---|

| Bare Electrode | Low | High | Facile charge transfer at the electrode-electrolyte interface. |

| SAM-Modified Electrode | High | Low | Formation of an insulating molecular layer that blocks charge transfer. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. It is exceptionally well-suited for confirming the successful immobilization of this compound onto a substrate and for elucidating the nature of its bond to the surface. researchgate.net